molecular formula C29H26N4OS B4699103 N-(diphenylmethyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(diphenylmethyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4699103
M. Wt: 478.6 g/mol
InChI Key: IIWYDINRAIWLAX-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that combines a triazole ring, a naphthalene moiety, and a diphenylmethyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with an alkyl halide in the presence of a Lewis acid catalyst.

    Incorporation of the Diphenylmethyl Group: The diphenylmethyl group is attached through a nucleophilic substitution reaction, where a diphenylmethyl halide reacts with a suitable nucleophile.

    Final Assembly: The final step involves the coupling of the triazole and naphthalene intermediates with the diphenylmethyl group under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the naphthalene moiety, resulting in the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole and naphthalene rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or photonic properties.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance their mechanical or thermal properties.

    Coatings and Adhesives: It can be used in the formulation of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The naphthalene moiety may interact with hydrophobic pockets in proteins, while the diphenylmethyl group can enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-(diphenylmethyl)-2-{[4-methyl-5-(phenylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **N-(diphenylmethyl)-2-{[4-methyl-5-(benzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(diphenylmethyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to its phenyl or benzyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-benzhydryl-2-[[4-methyl-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4OS/c1-33-26(19-24-17-10-16-21-11-8-9-18-25(21)24)31-32-29(33)35-20-27(34)30-28(22-12-4-2-5-13-22)23-14-6-3-7-15-23/h2-18,28H,19-20H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWYDINRAIWLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(diphenylmethyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-(diphenylmethyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-(diphenylmethyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-(diphenylmethyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 5
N-(diphenylmethyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(diphenylmethyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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